((7-Carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-9-yl)methyl) hydrogen fumarate

Description

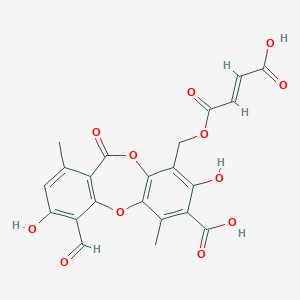

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-carboxyprop-2-enoyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGRTFDFMUBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-50-9 | |

| Record name | Fumarprotocetraric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Molecular Genetics of Fumarprotocetraric Acid Production

Acetate-Polymalonate Pathway: The Genesis of Fumarprotocetraric Acid

The biosynthesis of fumarprotocetraric acid originates from the acetate-polymalonate pathway, a fundamental metabolic route in fungi for producing a wide array of secondary metabolites. smolecule.comsemanticscholar.orgresearchgate.net This pathway utilizes simple precursor molecules to construct complex aromatic structures.

Elucidation of Precursor Building Blocks: β-Orcinol-Type Phenolic Units

The core structure of fumarprotocetraric acid is assembled from two β-orcinol-type phenolic units. smolecule.commdpi.com These aromatic rings are themselves products of the acetate-polymalonate pathway. The process involves the sequential condensation of acetyl-CoA and malonyl-CoA units, which are then cyclized to form the characteristic phenolic rings. These β-orcinol units are distinguished from orcinol-type units by the presence of a methyl group at a specific position on the aromatic ring. tandfonline.comias.ac.in

Enzymatic Steps and Proposed Intermediates in Fumarprotocetraric Acid Synthesis

The synthesis of fumarprotocetraric acid is a multi-step enzymatic process. While the complete pathway is still under investigation, key intermediates and enzymatic reactions have been proposed. One crucial precursor is protocetraric acid. researchgate.netresearchgate.nettsijournals.com It is hypothesized that protocetraric acid undergoes esterification with a fumarate (B1241708) moiety to yield fumarprotocetraric acid. researchgate.net This reaction is thought to involve the activation of fumaric acid, possibly as succinyl-CoA, which then reacts with a hydroxyl group on the protocetraric acid molecule. researchgate.netresearchgate.net This step is likely catalyzed by a specific enzyme, potentially a flavin-dependent isoform of succinyl-CoA dehydrogenase. researchgate.netresearchgate.net

Another proposed pathway suggests that depsidones like fumarprotocetraric acid could be formed from the oxidation of a para-depside, such as atranorin (B1665829). researchgate.net This conversion would be mediated by a dioxygenase enzyme. researchgate.net

Genetic Regulation of Fumarprotocetraric Acid Biosynthesis in Lichen-Forming Fungi

The production of fumarprotocetraric acid is tightly controlled at the genetic level. The genes responsible for this intricate synthesis are organized in biosynthetic gene clusters (BGCs) within the fungal genome.

Identification and Characterization of Polyketide Synthase (PKS) Genes (e.g., CrPKS1, CrPKS3, CrPKS16)

Central to the biosynthesis of fumarprotocetraric acid are the polyketide synthase (PKS) genes. umanitoba.canih.govresearchgate.net These genes encode large, multifunctional enzymes that catalyze the initial steps of the acetate-polymalonate pathway. In the lichen-forming fungus Cladonia rangiferina, which produces fumarprotocetraric acid, several PKS genes, including CrPKS1, CrPKS3, and CrPKS16, have been identified and are believed to be involved in polyketide biosynthesis. researchgate.netnih.govresearchgate.net Studies have shown a correlation between the expression of these genes and the production of fumarprotocetraric acid. nih.govbiocrick.com For instance, CrPKS1 and CrPKS16 may encode non-reducing PKS enzymes, while CrPKS3 might encode a reducing enzyme. plazi.org It has been suggested that a PKS gene with specific domains, such as a thioesterase domain, may play a role in the production of fumarprotocetraric acid. umanitoba.ca

| Gene | Putative Function in Fumarprotocetraric Acid Biosynthesis |

| CrPKS1 | Encodes a non-reducing polyketide synthase, potentially involved in the synthesis of the polyketide backbone. plazi.org |

| CrPKS3 | Encodes a reducing polyketide synthase, which may be involved in modifying the polyketide chain. plazi.org |

| CrPKS16 | May contribute to the biosynthesis of the depside precursor, atranorin, which could then be converted to fumarprotocetraric acid. plazi.org |

Expression Analysis of Fungal and Algal Genes Correlated with Fumarprotocetraric Acid Production

Studies analyzing gene expression have provided valuable insights into the regulation of fumarprotocetraric acid production. Research on Cladonia rangiferina has demonstrated that the expression of fungal genes like CrPKS1, CrPKS3, CrPKS16, catalase, sugar transporter, and dioxygenase (YQE1) is correlated with the biosynthesis of fumarprotocetraric acid. researchgate.netnih.govbiocrick.com The expression of these genes is often localized to specific regions of the lichen thallus, particularly in the outer apical regions where the fungus is in close contact with the photobiont. nih.gov

Tissue-Specific Localization of Fumarprotocetraric Acid Biosynthesis within Lichen Thalli

The synthesis of fumarprotocetraric acid, a complex depsidone (B1213741) unique to lichens, is not uniformly distributed throughout the lichen body but is confined to specific layers. This localization is a result of highly regulated, tissue-specific gene expression and metabolic processes within the stratified structure of the lichen thallus.

Differential Gene Expression and Metabolic Activity Across Thallus Layers

The lichen thallus is a multi-layered symbiotic structure, typically consisting of a protective upper cortex, a photobiont layer containing the photosynthetic algae or cyanobacteria, a medulla composed of fungal hyphae, and a lower cortex. The biosynthesis of polyketide-derived secondary metabolites like fumarprotocetraric acid is primarily localized within specific regions of this structure.

Research on the lichen Cladonia rangiferina has demonstrated that the biosynthesis of polyketides, including the precursor to fumarprotocetraric acid, is most active in the outer apical regions of the thallus, which are in close proximity to the photobiont layer. researchgate.netnih.gov This is where the fungal partner receives carbohydrates from the photosynthesizing algae, providing the necessary acetyl-CoA and malonyl-CoA building blocks for polyketide synthesis. plazi.orgnih.gov Studies have shown that genes encoding for polyketide synthases (PKS), such as CrPKS1, CrPKS3, and CrPKS16, are significantly upregulated in these outer apical portions. plazi.orggbif.org

Conversely, the transformation of precursor compounds into fumarprotocetraric acid appears to occur in different layers. For instance, thin-layer chromatography results showed fumarprotocetraric acid to be present in the inner thallus layer along with its precursor, the depside atranorin. plazi.orggbif.org This aligns with gene expression data indicating that the gene for dioxygenase (YQE1), an enzyme potentially involved in the oxidative conversion of depsides to depsidones like fumarprotocetraric acid, was upregulated in the basal inner layer of the thallus. plazi.orggbif.org This spatial separation of gene expression suggests a metabolic pathway where initial polyketide chains are synthesized in the outer layers, followed by subsequent modification and transformation into the final fumarprotocetraric acid molecule in the inner medullary layers. plazi.orggbif.org

Laser Microdissection as a Tool for Spatially Resolved Biosynthetic Studies

To precisely determine the location of metabolic activities within the intricate structure of a lichen, scientists employ advanced techniques like laser microdissection (LMD). thermofisher.com LMD allows for the isolation of specific cells or entire tissue layers from a cross-section of the thallus, such as the cortex or medulla, without cross-contamination. researchgate.netresearchgate.net This method has been pivotal in understanding the spatial dynamics of lichen biochemistry. nih.govbiocrick.com

In a pioneering study on Cladonia rangiferina, researchers used LMD to separate the outer and inner layers of the thallus. researchgate.netnih.gov By performing quantitative real-time PCR (qRT-PCR) on the RNA extracted from these isolated tissues, they could measure the expression levels of specific genes involved in the polyketide biosynthetic pathway. researchgate.net This approach provided direct evidence that different genes are active in different layers, confirming that polyketide biosynthesis is a spatially organized process. nih.gov The use of LMD provides a proof-of-concept for future experiments to explore tissue-specific gene expression within the complex lichen system. researchgate.netnih.gov

The findings from such LMD-based studies can be represented in a data table illustrating the differential metabolic activity across thallus layers.

| Thallus Layer | Key Gene Upregulation | Primary Metabolic Activity |

| Outer Apical Layer | Polyketide Synthase (PKS) genes | Synthesis of polyketide precursors (e.g., atranorin) |

| Inner Basal Layer | Dioxygenase (YQE1) gene | Oxidation of precursors to form fumarprotocetraric acid |

This table is a representation of findings described in studies on Cladonia rangiferina. plazi.orggbif.org

Derivatization and Metabolic Transformations of Fumarprotocetraric Acid in Lichens

Fumarprotocetraric acid is not always an endpoint in the metabolic pathways of lichens. It can serve as a substrate for further chemical modifications, leading to a range of related derivative compounds. These transformations, including the formation of lactones, occur naturally within the lichen.

Formation of Fumarprotocetraric Acid Lactones (e.g., Peaks 5 and 7)

In-depth chemical analysis of lichens, such as the Antarctic species Cladonia metacorallifera, has revealed the presence of compounds that are derivatives of fumarprotocetraric acid. mdpi.comresearchgate.net Using advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS), researchers have identified new compounds that are structurally related to the parent acid. mdpi.com

In one study, two such derivatives were designated by their chromatographic elution order as "peak 5" and "peak 7". mdpi.com Based on their mass spectrometry fragmentation patterns and biosynthetic considerations, these were identified as new fumarprotocetraric acid lactones. mdpi.comresearchgate.net

Peak 7 was tentatively identified as a fumarprotocetraric acid lactone . mdpi.com

Peak 5 was identified as a hydroxy fumarprotocetraric acid lactone , suggesting it had undergone both oxidation and lactonization. mdpi.com

The formation of a lactone involves an intramolecular cyclization, where a hydroxyl group attacks a carboxylic acid group within the same molecule to form a stable cyclic ester ring. mdpi.comresearchgate.net

Proposed Mechanisms of Natural Oxidation and Lactonisation

The conversion of fumarprotocetraric acid into its lactone derivatives is believed to be a result of natural chemical processes within the lichen thallus. mdpi.com It is proposed that these transformations occur through a sequence of oxidation and lactonization (intramolecular esterification) events. mdpi.com

A proposed pathway suggests an interconversion process where fumarprotocetraric acid is first converted to its lactone form (Peak 7), which can then be further modified. mdpi.com The mechanism for this is likely:

Lactonisation: Fumarprotocetraric acid undergoes an intramolecular cyclization reaction to form a lactone ring, resulting in the compound identified as Peak 7. mdpi.com This process is a known secondary modification in lichen phenolics. researchgate.net

Oxidation and Lactonisation: To form the compound identified as Peak 5, the parent molecule likely undergoes both oxidation (the addition of a hydroxyl group) and lactonisation. mdpi.com This suggests a multi-step transformation mediated by the lichen's metabolic machinery or by natural oxidative conditions within the thallus.

This natural derivatization highlights the dynamic nature of secondary metabolism in lichens, where a primary compound can beget a family of related structures. mdpi.com

Advanced Methodologies for Fumarprotocetraric Acid Isolation, Identification, and Quantification in Research

Extraction Techniques for Fumarprotocetraric Acid from Lichen Biomass

The initial and most critical step in studying fumarprotocetraric acid is its efficient extraction from the lichen source. The choice of extraction method and solvent system significantly impacts the yield and purity of the resulting extract.

Conventional solid-liquid extraction using various organic solvents remains a foundational technique for obtaining fumarprotocetraric acid. The selection of an appropriate solvent is paramount, as the polarity and dielectric constant of the solvent influence its interaction with the target molecule and the efficiency of the extraction. Acetone (B3395972) is frequently reported as one of the most effective solvents for extracting lichen acids, including depsidones like fumarprotocetraric acid. researchgate.netfarmaciajournal.com In comparative studies, acetone has demonstrated high selectivity and efficiency, often achieving significant depletion of the target compounds in the initial extraction steps. researchgate.net

Optimization of solvent-based methods involves manipulating parameters such as temperature, extraction time, and the number of extraction cycles. For instance, heat reflux extraction has been shown to be highly effective. A study optimizing usnic acid extraction, another common lichen metabolite, found that a single 60-minute heat reflux extraction with acetone yielded significantly higher quantities compared to other methods. cambridge.org Other solvents like methanol (B129727), often used with sonication, and ethanol (B145695) have also been employed. mdpi.commdpi.com The optimization process often utilizes experimental designs to systematically vary these parameters to find the ideal conditions for maximizing the yield of fumarprotocetraric acid. mdpi.com

| Extraction Method | Solvent(s) | Key Parameters | Source Lichen Example | Reference |

|---|---|---|---|---|

| Maceration / Shaking | Acetone, Chloroform, Methanol | Room temperature, variable time (e.g., 30-60 min) | Cladonia arbuscula | cambridge.orguj.edu.pl |

| Heat Reflux | Acetone | 90°C, 60 min, single extraction | Cladonia arbuscula | cambridge.orguj.edu.pl |

| Sonication | Methanol | 30 min, repeated cycles | Cladonia metacorallifera | mdpi.com |

| Accelerated Solvent Extraction (ASE) | Acetone, Ethyl Acetate | Elevated temperature and pressure | General Lichen Biomass | researchgate.net |

To improve efficiency, reduce solvent consumption, and enhance selectivity, researchers are increasingly turning to emerging extraction technologies. These "green" techniques offer significant advantages over conventional methods.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. mdpi.com The process depends on the dielectric properties of the solvent. For example, a protocol for extracting metabolites from Cladonia foliacea was optimized using MAE with ethanol at 80°C for a short duration (5 minutes), demonstrating a significant reduction in extraction time compared to traditional methods that can take hours. researchgate.netmdpi.com

Ultrasound-Assisted Extraction (UAE) , or sonication, employs acoustic cavitation to disrupt cell walls and enhance mass transfer, facilitating the release of intracellular metabolites. researchgate.netmdpi.com This method is often performed at room temperature, which is advantageous for thermally sensitive compounds.

Accelerated Solvent Extraction (ASE) combines elevated temperature and pressure with traditional solvents. This technique maintains the solvent in a liquid state above its boiling point, increasing its extraction efficiency and reducing both extraction time and solvent volume. researchgate.net Comparative studies have shown that the combination of ASE with acetone is a highly selective method for extracting lichen acids. researchgate.net

Other advanced methods, such as supercritical fluid extraction (SFE) using supercritical carbon dioxide (SC-CO₂), are also being explored. tubitak.gov.tr These technologies represent a move towards more sustainable and efficient processing of lichen biomass for the isolation of valuable compounds like fumarprotocetraric acid. dntb.gov.ua

Chromatographic and Spectroscopic Approaches for Fumarprotocetraric Acid Analysis

Following extraction, the complex mixture of metabolites must be separated and identified. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for this purpose. mdpi.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful separation technique that uses columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.comnih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes the dominant analytical technique for identifying known and unknown secondary metabolites in complex natural extracts like those from lichens. mdpi.commdpi.com

The analysis of fumarprotocetraric acid is typically performed using a reversed-phase column (e.g., C18) with a mobile phase gradient consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile. mdpi.commdpi.com In a typical analysis of a Cladonia metacorallifera extract, fumarprotocetraric acid was identified using a UHPLC system. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of compounds by providing highly accurate mass measurements, typically within 1-5 ppm mass accuracy. mdpi.comcurrenta.de This precision allows for the determination of the elemental composition (molecular formula) of the parent ion and its fragments. currenta.de

Orbitrap mass spectrometers are hybrid instruments that combine a quadrupole with a high-resolution collision cell and an Orbitrap mass analyzer. mdpi.comnih.gov This setup enables the acquisition of high-resolution, accurate-mass data for both the precursor ion and its product ions generated during MS/MS fragmentation. nih.gov

For fumarprotocetraric acid (C₂₂H₁₆O₁₂), analysis in negative electrospray ionization (ESI) mode detects the deprotonated molecule [M-H]⁻ at a theoretical m/z of 471.0569. In a study on Cladonia metacorallifera, this ion was measured at m/z 471.0544. researchgate.net The fragmentation (MS/MS) of this parent ion provides a structural fingerprint. Key fragments reported for fumarprotocetraric acid include ions at m/z 355.0441, 311.0545, and 115.0023, which correspond to specific structural losses and rearrangements of the molecule. researchgate.net This detailed fragmentation pattern is essential for distinguishing fumarprotocetraric acid from its isomers and for identifying new, related derivatives. mdpi.com

| Compound | Molecular Formula | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key MS/MS Fragment Ions (m/z) | Reference |

|---|---|---|---|---|---|

| Fumarprotocetraric acid | C₂₂H₁₆O₁₂ | ESI (-) | 471.0544 | 355.0441, 311.0545, 115.0023 | researchgate.net |

| Fumarprotocetraric acid lactone (derivative) | C₂₂H₁₃O₁₃ | ESI (-) | 485.0336 | 369.0252, 325.0354, 115.0023 | mdpi.com |

| Hydroxy fumarprotocetraric acid lactone (derivative) | C₂₂H₁₃O₁₄ | ESI (-) | 501.0284 | 341.0285, 297.0389, 253.0491 | researchgate.net |

The Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is an advanced type of UV-Vis detector that measures absorbance across a wide range of wavelengths simultaneously. lcms.czshimadzu.com This capability provides a three-dimensional dataset of absorbance, wavelength, and time, generating a complete UV-Vis spectrum for each point in the chromatogram. waters.com

In the analysis of lichen extracts, the PDA detector serves several critical functions. Firstly, it provides an additional layer of identification. While retention time is the primary identifier in chromatography, the UV spectrum is a characteristic physicochemical property of a molecule. shimadzu.com Compounds like fumarprotocetraric acid and its derivatives exhibit characteristic UV absorption maxima. For example, a derivative, fumarprotocetraric acid lactone, showed UV absorbance at λmax 248 and 311 nm, which is similar to the parent compound, supporting its identification. mdpi.com Secondly, the PDA detector is essential for assessing peak purity. By comparing spectra across an eluting peak, it is possible to determine if it consists of a single compound or co-eluting substances, which is vital for accurate quantification and method specificity. shimadzu.comwaters.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of fumarprotocetraric acid in lichen extracts. ru.ac.th This method offers high resolution and sensitivity, allowing for the precise measurement of the compound's concentration. Typically, analyses are performed using a reverse-phase column, such as a C18 or phenyl column, coupled with a UV/photodiode array (PDA) detector. mdpi.comresearchgate.net

The mobile phase often consists of a gradient mixture of an aqueous acidic solution (e.g., water with formic or phosphoric acid) and an organic solvent like methanol or acetonitrile. mdpi.comfarmaciajournal.com The acidic component helps to suppress the ionization of the carboxylic acid groups in fumarprotocetraric acid, leading to better peak shape and retention. The gradient elution, where the proportion of the organic solvent is increased over time, is essential for separating fumarprotocetraric acid from other lichen substances with varying polarities. researchgate.net

Detection is commonly carried out by monitoring the UV absorbance at specific wavelengths where fumarprotocetraric acid exhibits strong absorption, such as 240 nm and 318 nm. chalcogen.ro The retention time for fumarprotocetraric acid can vary depending on the specific chromatographic conditions, but it has been reported to be around 2.8 minutes and 4.23 minutes in different systems. mdpi.comfarmaciajournal.com Method validation for HPLC analysis of fumarprotocetraric acid has demonstrated good linearity with high correlation coefficients (R² ≥ 0.999) within concentration ranges of 1.2–120 mg/L. researchgate.net The limits of detection (LOD) and quantification (LOQ) have been reported to be as low as 0.039 mg/L and 0.130 mg/L, respectively, highlighting the method's sensitivity. researchgate.netnih.gov

Table 1: Exemplary HPLC Conditions for Fumarprotocetraric Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | XBridge Phenyl (5 µm, 4.6 × 150 mm) | mdpi.com |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid (Gradient) | mdpi.com | | Flow Rate | 1.0 mL/min | mdpi.com | | Detection | UV/PAD | mdpi.com | | Retention Time | ~2.8 min | mdpi.com | | Column | Hypersil GOLD™ C18 (5 µm, 250 x 4 mm) | researchgate.net | | Flow Rate | 0.7 mL/min | researchgate.net | | Detection | UV | researchgate.net | | Retention Time | Not Specified | researchgate.net | | Column | C18 (10 µm, 25 cm x 4.6 mm) | farmaciajournal.com | | Mobile Phase | Methanol:Water:Phosphoric Acid (75:25:0.9, v/v/v) | farmaciajournal.com | | Flow Rate | 1.0 mL/min | farmaciajournal.com | | Detection | UV | farmaciajournal.com | | Retention Time | ~4.23 min | farmaciajournal.com |

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the initial screening of lichen extracts for the presence of fumarprotocetraric acid and to assess its purity. wikipedia.orglibretexts.org The technique involves spotting an extract onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. lichenportal.org

Several standardized solvent systems have been developed for the analysis of lichen substances. lichenportal.org For fumarprotocetraric acid, a commonly used system is Solvent C, which consists of toluene (B28343) and acetic acid. lichenportal.orgakjournals.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. wikipedia.org After development, the spots are visualized, often under UV light (254 nm), where compounds like fumarprotocetraric acid appear as dark spots against a fluorescent background. wikipedia.orgsemanticscholar.org The position of the spot is characterized by its retention factor (Rf), which is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. In a standardized system using norstictic acid and atranorin (B1665829) as controls, fumarprotocetraric acid can be identified by its specific Rf class. floraislands.is

Table 2: Common TLC Solvent Systems for Lichen Acid Analysis

| Solvent System | Composition (by volume) | Application Notes | Source |

|---|---|---|---|

| Solvent A | Toluene : Dioxane : Acetic Acid (180:45:5) | Standard system for general screening. | longdom.org |

| Solvent B' | Hexane : Methyl-tert-butyl ether : Formic Acid (140:72:18) | Good for separating a wide range of substances. | lichenportal.org |

| Solvent C | Toluene : Acetic Acid (170:30 or 20:3) | Routinely used, provides good discrimination for most lichen metabolites. | lichenportal.orgakjournals.com |

UV-Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is a valuable tool for characterizing the chromophoric system of fumarprotocetraric acid. The molecule's structure, which includes aromatic rings and a fumaric acid side chain, gives rise to characteristic absorption bands in the UV region. smolecule.com The UV spectrum of fumarprotocetraric acid typically shows multiple absorption maxima (λmax). chalcogen.ro

In various studies, the absorption maxima have been reported at slightly different wavelengths, which can be attributed to the solvent used and the specific instrumentation. Common reported λmax values are around 212-215 nm, 238-249 nm, and 314-319 nm. chalcogen.rosmolecule.commdpi.com These absorption peaks are indicative of the electronic transitions within the depsidone (B1213741) and fumarate (B1241708) moieties of the molecule. This spectral fingerprint can be used as a supplementary method for identification and can also be utilized for quantification, as the absorbance is proportional to the concentration according to the Beer-Lambert law. The first dissociation constant (pKa1) of fumarprotocetraric acid in methanol was determined by UV spectroscopy to be 2.8. nih.govuniv-paris13.fr

Molecular Spectroscopy and Interaction Studies for Fumarprotocetraric Acid

Understanding how fumarprotocetraric acid interacts with biological macromolecules is key to elucidating its mechanisms of action. Molecular spectroscopy techniques are instrumental in these investigations.

Fluorescence Quenching Assays in Enzyme Interaction Studies

Fluorescence quenching is a powerful technique to study the binding of small molecules, like fumarprotocetraric acid, to proteins, particularly enzymes. unimi.it This method relies on the intrinsic fluorescence of aromatic amino acids in the protein, primarily tryptophan and tyrosine. When fumarprotocetraric acid binds to a protein, it can cause a decrease, or "quenching," of this intrinsic fluorescence. unimi.itresearchgate.net

The extent of quenching can provide quantitative information about the binding affinity and the binding mechanism. For example, studies on the interaction of fumarprotocetraric acid with urease showed that it quenches the enzyme's fluorescence through a static quenching mechanism. unimi.itresearchgate.net This indicates the formation of a non-fluorescent ground-state complex between the fumarprotocetraric acid and the urease. unimi.it Analysis of the quenching data can yield the binding constant (Ka), which quantifies the strength of the interaction. unimi.it In one study, the interaction between fumarprotocetraric acid and urease was found to be spontaneous and primarily stabilized by electrostatic forces. unimi.itresearchgate.net Another study used fluorescence quenching to investigate the binding of fumarprotocetraric acid to LsrK kinase, confirming a static quenching mechanism and a binding affinity in the sub-micromolar range. nih.gov

Maleimide (B117702) Cysteine Labeling for Covalent Interaction Analysis

The chemical structure of fumarprotocetraric acid includes an α,β-unsaturated carbonyl group in its fumarate moiety. researchgate.netnih.gov This functional group is a Michael acceptor, making it susceptible to nucleophilic attack from residues like the thiol group of cysteine in proteins. nih.govresearchgate.net This can result in the formation of a stable covalent bond, a mechanism increasingly recognized in drug development. mdpi.com

Maleimide-based labeling is a common assay to probe for such covalent interactions with cysteine. researchgate.netnih.gov While maleimide itself is a specific reagent for cysteine, the principle of its reactivity—a Michael addition—can be extended to other Michael acceptors like fumarprotocetraric acid. taylorfrancis.com Research has demonstrated that fumarprotocetraric acid can indeed interact covalently with cysteine residues. researchgate.netnih.gov In a study investigating inhibitors of tau protein aggregation, a maleimide cysteine labeling assay was used to show that fumarprotocetraric acid at 50 µM significantly inhibits the interaction, suggesting a covalent binding mechanism. researchgate.netnih.govresearchgate.net This type of analysis is crucial for understanding the irreversible inhibition of enzymes or the disruption of protein-protein interactions mediated by covalent modification. researchgate.net

Biological Activities and Mechanistic Studies of Fumarprotocetraric Acid Excluding Clinical Trials

Antioxidant Mechanisms and Oxidative Stress Modulation

Fumarprotocetraric acid exhibits significant antioxidant properties through various mechanisms, contributing to cellular protection against oxidative damage. Research, primarily in vitro, has elucidated its capacity to scavenge harmful radicals, mitigate the formation of reactive oxygen species, and support endogenous antioxidant systems.

One of the direct antioxidant actions of fumarprotocetraric acid is its ability to neutralize peroxyl radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for measuring the antioxidant capacity of substances, has been used to quantify this activity.

Studies have demonstrated that fumarprotocetraric acid exerts an effective peroxyl radical scavenging effect. researchgate.netnih.govbiocrick.comosti.gov In one such study, the ORAC value for fumarprotocetraric acid was determined to be 5.07 µmol of Trolox Equivalents (TE) per milligram, indicating a strong capacity to neutralize these damaging radicals. researchgate.net

Table 1: Peroxyl Radical Scavenging Activity of Fumarprotocetraric Acid

| Assay | Result | Reference |

|---|---|---|

| Oxygen Radical Absorbance Capacity (ORAC) | 5.07 µmol TE/mg | researchgate.net |

Fumarprotocetraric acid has been shown to protect cells by reducing the formation of intracellular Reactive Oxygen Species (ROS) and inhibiting lipid peroxidation, a key process in cellular damage. researchgate.netnih.govresearchgate.netthieme-connect.comnih.gov In laboratory models using neuron and astrocyte cells, pretreatment with fumarprotocetraric acid effectively attenuated the intracellular ROS formation induced by hydrogen peroxide. researchgate.netnih.govnih.gov

This protective effect extends to the inhibition of lipid peroxidation, the oxidative degradation of lipids in cell membranes. researchgate.netnih.govresearchgate.net The neuroprotection observed in neuroblastoma and astrocytoma cell lines has been linked to its ability to reduce both ROS formation and lipid peroxidation. researchgate.netthieme-connect.com Furthermore, in an in vivo study with mice, oral administration of fumarprotocetraric acid led to a significant reduction of lipid peroxidation in lung tissue. researchgate.netthieme-connect.com

Glutathione (B108866) (GSH) is a critical endogenous antioxidant. Fumarprotocetraric acid has been found to prevent the depletion of GSH levels in cells under oxidative stress. researchgate.netnih.govresearchgate.netthieme-connect.comnih.govnih.gov Research indicates that it not only mitigates GSH depletion but also actively increases GSH levels and enhances the production of this vital antioxidant. researchgate.netnih.govmdpi.com Studies have shown that fumarprotocetraric acid treatment can improve the ratio of reduced glutathione to its oxidized form (GSH/GSSG), a key indicator of cellular redox state. researchgate.net

The mitochondrion is a primary site of ROS production and is vulnerable to oxidative damage. Fumarprotocetraric acid demonstrates a protective effect on mitochondria. researchgate.netnih.gov At the mitochondrial level, it has been shown to prevent the dissipation of the mitochondrial membrane potential, which is crucial for maintaining mitochondrial function and energy production. researchgate.netnih.govbiocrick.comosti.govnih.gov

Furthermore, it helps maintain calcium homeostasis within the mitochondria by preventing excessive increases in mitochondrial calcium levels under conditions of oxidative stress. researchgate.netnih.govbiocrick.comosti.govnih.gov These actions signify a protective role against oxidative damage to the mitochondrial membrane. researchgate.netnih.gov

Beyond direct radical scavenging, fumarprotocetraric acid enhances the cell's own antioxidant defenses by modulating the expression of key antioxidant enzymes. researchgate.netnih.gov Studies have reported that treatment with fumarprotocetraric acid up-regulates the expression of several crucial enzymes, including Catalase (CAT), Superoxide Dismutase-1 (SOD-1), and Heme Oxygenase-1 (HO-1). researchgate.netnih.govosti.govnih.govmdpi.com By boosting the levels of these enzymes, fumarprotocetraric acid helps cells to more effectively neutralize harmful reactive oxygen species.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the antioxidant response in cells. Evidence suggests a plausible involvement of this pathway in the cytoprotective effects of fumarprotocetraric acid. researchgate.netnih.govosti.govnih.govmdpi.com The observed up-regulation of antioxidant enzymes like Catalase, SOD-1, and HO-1 has been linked to the activation of the Nrf2 signaling pathway. nih.govmdpi.com Research has shown that fumarprotocetraric acid can activate Nrf2 binding in nuclear extracts, providing a mechanistic link for its ability to enhance endogenous antioxidant defenses. researchgate.netnih.gov

In vivo Animal Model Studies on Antioxidant Effects (e.g., Lipid Peroxidation Reduction)

The antioxidant properties of fumarprotocetraric acid have been confirmed in animal models. In studies using Swiss albino mice, oral administration of fumarprotocetraric acid demonstrated significant antioxidant effects. researchgate.net Specifically, treatment with doses of 25 and 50 mg/kg resulted in a 50% reduction of lipid peroxidation in lung tissue, as measured by malondialdehyde (MDA) equivalents. researchgate.netbiocrick.com This neuroprotective capability has been linked to its ability to reduce reactive oxygen species (ROS) formation, lipid peroxidation, and the depletion of glutathione (GSH). researchgate.net These findings suggest that fumarprotocetraric acid can protect tissues from oxidative damage in a living organism. researchgate.net

Antimicrobial Efficacy and Mechanisms

Fumarprotocetraric acid exhibits a notable capacity to inhibit the growth of a wide spectrum of microorganisms, including pathogenic bacteria and fungi. researchgate.netthieme-connect.com

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Fumarprotocetraric acid has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netejbps.com Research indicates that it is often more effective against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, compared to Gram-negative strains. researchgate.netanalis.com.my However, it has also shown potent activity against certain Gram-negative bacteria, such as Klebsiella pneumoniae. tandfonline.comthieme-connect.de The mechanism for its antibacterial action is thought to be related to the different structures and porosity of bacterial cell walls. tandfonline.com

Antifungal Activity against Fungi and Yeasts (e.g., Candida spp., Trichophyton spp.)

The compound possesses significant antifungal properties. tandfonline.com Studies have documented its efficacy against various fungi and yeasts, including Candida albicans and species of Trichophyton, which are known dermatophytes. researchgate.nettandfonline.comthieme-connect.deresearchgate.netnih.gov Fumarprotocetraric acid has been shown to inhibit fungal species at concentrations of 0.125 mg/ml and 0.25 mg/ml. tandfonline.com Its potential to combat dermatophytes and yeasts like Candida makes it a subject of interest for managing fungal infections. researchgate.netmdpi.com

Minimum Inhibitory Concentration (MIC) Determinations and Comparative Studies

The antimicrobial potency of fumarprotocetraric acid is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible in vitro growth of a microorganism. wikipedia.org MIC values for fumarprotocetraric acid have been determined against numerous microbes, showing a range from 0.031 to 1 mg/mL. researchgate.net It has demonstrated particularly strong antibacterial activity, with one of the lowest reported MIC values being 0.031 mg/mL against Klebsiella pneumoniae. tandfonline.comthieme-connect.deresearchgate.net In general, bacteria have shown higher sensitivity to the compound than fungi. tandfonline.comthieme-connect.de

Table 1: Minimum Inhibitory Concentration (MIC) of Fumarprotocetraric Acid against Selected Microorganisms

This table is interactive. You can sort and filter the data.

| Microorganism | Type | Strain | MIC (µg/mL) | Source(s) |

| Klebsiella pneumoniae | Gram-Negative Bacteria | Not Specified | 31 | tandfonline.comthieme-connect.deresearchgate.net |

| Bacillus subtilis | Gram-Positive Bacteria | Not Specified | 15.63 | analis.com.my |

| Candida albicans | Yeast | Clinical Isolate | 125-250 | tandfonline.com |

| Botrytis cinerea | Fungus | Clinical Isolate | 125-250 | tandfonline.com |

| Paecilomyces variotii | Fungus | ATCC 22319 | 125-250 | tandfonline.comthieme-connect.de |

Enzyme Inhibitory Profiles and Molecular Interactions

The interaction of fumarprotocetraric acid with various enzymes has been investigated, particularly those involved in inflammation.

Inhibition of Lipooxygenases (e.g., Arachidonate-5-Lipooxygenase) and Cyclooxygenases

While depsidones as a class of compounds are known to inhibit enzymes like lipoxygenases, the specific activity of fumarprotocetraric acid on these enzymes appears to be limited. thieme-connect.com One study investigating its effect on inflammatory enzymes found that fumarprotocetraric acid affected the activity of 5-lipoxygenase (5-LOX) and cyclooxygenase to a small extent or not at all. publisherspanel.com This suggests that its anti-inflammatory effects may be mediated through other mechanisms not directly related to the inhibition of arachidonate (B1239269) metabolism via these specific enzymes. In contrast, other lichen compounds, such as protolichesterinic acid, have been shown to be selective inhibitors of 5-lipoxygenase. wikipedia.org

Interference with DNA Synthesis and Tubulin Polymerization

The potential for fumarprotocetraric acid to interfere with fundamental cellular processes such as DNA replication and cytoskeletal formation has been investigated. In an in vitro replication assay using Xenopus S-phase egg extracts, fumarprotocetraric acid was evaluated for its ability to inhibit DNA synthesis. nih.gov In this specific study, it did not demonstrate a dose-dependent decrease in DNA replication. nih.gov

However, the broader class of lichen-derived depsidones has been associated with such activities. For instance, the depsidone (B1213741) lobaric acid has been reported to inhibit both DNA synthesis and the polymerization of tubulin. mdpi.comthieme-connect.com Tubulin polymerization is a critical process for microtubule formation and cell division, and its inhibition is a target for anticancer agents. thieme-connect.com While fumarprotocetraric acid itself did not show activity in the aforementioned DNA synthesis assay, related compounds within the same chemical class have demonstrated these cytotoxic mechanisms. nih.govmdpi.comthieme-connect.com

Tyrosinase Inhibition: Kinetic Analysis and Inhibition Types (e.g., Uncompetitive, Mixed-Type)

Fumarprotocetraric acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Kinetic studies have shown that its inhibitory effect is concentration-dependent. nih.gov At a concentration of 0.6 mM, fumarprotocetraric acid inhibits tyrosinase activity by 39.8%. researchgate.net

Analysis of the inhibition mechanism using Lineweaver-Burk plots reveals a complex interaction. Depending on its concentration, fumarprotocetraric acid can act as either an uncompetitive or a mixed-type inhibitor. At lower concentrations (0.2 mM to 0.5 mM), it exhibits uncompetitive inhibition. At a higher concentration of 0.6 mM, the kinetics shift to a mixed-type inhibition pattern. thieme-connect.com This dual-type inhibition suggests that fumarprotocetraric acid can bind to both the free enzyme and the enzyme-substrate complex, with its binding affinity changing at different concentrations. thieme-connect.comnih.gov

| Fumarprotocetraric Acid Concentration (mM) | Inhibition Rate (%) | Inhibition Type |

|---|---|---|

| 0.2 | Data Not Available | Uncompetitive |

| 0.3 | Data Not Available | Uncompetitive |

| 0.5 | Data Not Available | Uncompetitive |

| 0.6 | 39.8 | Mixed-Type |

Urease Inhibition: Interaction Mechanisms and Protein Structure Alterations

Fumarprotocetraric acid functions as a competitive inhibitor of urease. Studies investigating its interaction with jack bean urease have elucidated the mechanism of inhibition. The interaction involves a static quenching mechanism, leading to the formation of a non-fluorescent complex between the acid and the enzyme. This complex formation results in alterations to the native structure of the urease protein. The binding is a spontaneous process, stabilized predominantly by electrostatic forces.

Tau Protein Modulation: Covalent Interaction with Cysteines and Prevention of Aggregate Cytotoxicity

In the context of neurodegenerative disorders, fumarprotocetraric acid has been shown to modulate the aggregation of the tau protein. mdpi.com It inhibits the formation of tau aggregates through a covalent interaction, with Michael's addition being a proposed mechanism. researchgate.netmdpi.com This interaction is believed to involve the cysteine residues of the tau protein. researchgate.net

A cysteine labeling assay demonstrated that fumarprotocetraric acid at a concentration of 50 µM significantly inhibits tau aggregation. researchgate.netmdpi.com Further studies have shown that it can remodel soluble oligomers and reduce their β-sheet content. researchgate.net Crucially, when neuroblastoma cells were exposed to tau oligomers that had been pre-treated with fumarprotocetraric acid, the aggregates were rendered harmless. researchgate.netmdpi.com These treated oligomers did not cause significant membrane damage or induce the release of lactate (B86563) dehydrogenase (LDH), indicating a prevention of aggregate-induced cytotoxicity. researchgate.net

Potential Inhibition of Glycosidases (e.g., α-Amylase, Pancreatic Lipase)

Research into the antidiabetic potential of lichen-derived compounds has explored the inhibition of key carbohydrate-digesting enzymes. Extracts from lichens such as Usnea articulata, which contain fumarprotocetraric acid along with usnic and protocetraric acids, have demonstrated dose-dependent inhibitory effects on α-amylase. phypha.ir Similarly, acetonic extracts of Flavopunctelia flaventior, which also contain fumarprotocetraric acid, showed inhibitory activity against both α-amylase and α-glucosidase. imrpress.com

These findings suggest that fumarprotocetraric acid may contribute to the observed enzymatic inhibition. However, these studies were conducted using whole lichen extracts, and further research is required to determine the specific inhibitory activity and IC50 values of the isolated compound. phypha.irimrpress.com There is currently a lack of specific data regarding the inhibition of pancreatic lipase (B570770) by purified fumarprotocetraric acid.

Immunomodulatory Properties (In Vitro)

Induction of Hydrogen Peroxide Formation as an Immunostimulating Effect

Fumarprotocetraric acid has demonstrated immunomodulatory properties in vitro, which appear to be context-dependent. Some research indicates that it can induce an immunostimulating effect by triggering the formation of hydrogen peroxide (H₂O₂). wikipedia.org Another study showed it could stimulate an increase in nitric oxide (NO) release in macrophage cultures, which is a key component of the immune response. researchgate.net

Conversely, other studies have highlighted a neuroprotective role for fumarprotocetraric acid, where it acts as an antioxidant by reducing reactive oxygen species (ROS) generation and protecting cells from H₂O₂-induced oxidative stress and damage. nih.gov This suggests that fumarprotocetraric acid can act as both a pro-oxidant in certain immune contexts and an antioxidant in others, modulating intracellular redox levels to exert its biological effects. wikipedia.orgnih.govmdpi.com

Neuroprotective Potential in Cellular Models

Fumarprotocetraric acid (FUM), a secondary metabolite found in lichens, has demonstrated notable neuroprotective properties in various in vitro studies. researchgate.netnih.gov Research has focused on its ability to counteract oxidative stress and apoptosis in neuronal and glial cell lines, as well as its interaction with proteins implicated in neurodegenerative diseases.

Studies utilizing neuron-like (SH-SY5Y) and astrocyte-like (U373-MG) cell lines have shown that Fumarprotocetraric acid can protect against cytotoxicity induced by oxidative stress. researchgate.netnih.gov When these cells were exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, pre-treatment with Fumarprotocetraric acid significantly improved cell viability. nih.govosti.gov The optimal protective concentrations were identified as 1 µg/ml in SH-SY5Y cells and 25 µg/ml in U373-MG cells. osti.govbiocrick.com

The protective mechanism of Fumarprotocetraric acid is linked to its ability to modulate key markers of oxidative stress. researchgate.net It effectively attenuates the formation of intracellular reactive oxygen species (ROS) and reduces lipid peroxidation, a process of oxidative degradation of lipids. nih.govmdpi.com Furthermore, Fumarprotocetraric acid helps prevent the depletion of glutathione (GSH), a critical intracellular antioxidant. nih.govmdpi.com At the mitochondrial level, the compound was found to prevent the dissipation of the mitochondrial membrane potential and a rise in mitochondrial calcium, indicating a protective role against oxidative damage to the mitochondrial membrane. nih.govosti.gov This neuroprotection in neuroblastoma and astrocytoma cell lines is directly related to its capacity to decrease ROS formation, lipid peroxidation, and GSH depletion. thieme-connect.com

| Cell Line | Inducer of Oxidative Stress | Observed Protective Effect of Fumarprotocetraric Acid | Reference |

|---|---|---|---|

| SH-SY5Y (Neuron-like) | Hydrogen Peroxide (H₂O₂) | Enhanced cell viability, attenuated intracellular ROS formation, reduced lipid peroxidation, and prevented GSH depletion. | researchgate.netnih.gov |

| U373-MG (Astrocyte-like) | Hydrogen Peroxide (H₂O₂) | Significantly enhanced cell viability and reversed oxidative damage. | researchgate.netbiocrick.com |

Fumarprotocetraric acid has been shown to diminish apoptosis induced by oxidative stress. nih.govosti.gov Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of specific proteins. mdpi.com Key regulators include the Bcl-2 family of proteins, which consists of anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.comoatext.com The ratio of Bax to Bcl-2 is a critical determinant of whether a cell will undergo apoptosis. oatext.comnih.gov

In studies on H₂O₂-treated neuronal and astrocytic cells, pre-treatment with Fumarprotocetraric acid led to a significant reduction in the activity and expression of caspase-3, a crucial executioner enzyme in the apoptotic pathway. nih.govosti.govbiocrick.com Furthermore, immunoblot analysis revealed that the compound decreased the levels of the pro-apoptotic Bax protein while simultaneously increasing the levels of the anti-apoptotic Bcl-2 protein. nih.govosti.govsemanticscholar.org This modulation results in a lower Bax/Bcl-2 ratio, which is associated with increased cell survival and protection against apoptosis. oatext.comnih.gov These findings suggest that Fumarprotocetraric acid exerts its neuroprotective effects in part by directly interfering with the cellular machinery of apoptosis. osti.gov

| Apoptosis Marker | Effect of Fumarprotocetraric Acid Treatment | Outcome | Reference |

|---|---|---|---|

| Caspase-3 | Reduced activity and expression. | Inhibition of the final execution phase of apoptosis. | nih.govosti.gov |

| Bax (Pro-apoptotic) | Decreased protein levels. | Reduced signaling for apoptosis. | nih.govosti.govsemanticscholar.org |

| Bcl-2 (Anti-apoptotic) | Increased protein levels. | Enhanced cell survival signals. | nih.govosti.govsemanticscholar.org |

| Bax/Bcl-2 Ratio | Decreased ratio. | Shifts the balance towards cell survival. | oatext.comnih.gov |

Tau is a protein that is abundant in neurons and plays a crucial role in stabilizing microtubules, which are essential components of the cellular cytoskeleton. csic.es In certain neurodegenerative conditions known as tauopathies, the tau protein can detach from microtubules and form abnormal aggregates, which are toxic to cells. researchgate.netnih.gov

Research has indicated that Fumarprotocetraric acid can interact with the tau protein. researchgate.net Specifically, it has been shown to inhibit the aggregation of tau. researchgate.net The proposed mechanism involves a covalent interaction, where Fumarprotocetraric acid binds to a cysteine residue on the tau protein. researchgate.net This interaction appears to prevent the pathological conformational changes that lead to the formation of harmful aggregates. nih.gov By remodeling soluble oligomers and diminishing their β-sheet content, Fumarprotocetraric acid renders the tau aggregates harmless to cells, preventing them from causing membrane damage. nih.gov

Antiviral Activities (In Vitro)

Recent in vitro research has identified Fumarprotocetraric acid as a novel inhibitor of several respiratory viruses, highlighting its potential as a broad-spectrum antiviral agent. frontiersin.orgnih.gov

Respiratory Syncytial Virus (RSV) is a significant pathogen that causes respiratory tract infections. frontiersin.org In a screening of 320 natural products, Fumarprotocetraric acid was identified as a potent inhibitor of RSV infection. frontiersin.orgnih.gov Studies using multiple cell models, including HEp-2 and more physiologically relevant air-liquid interface human airway epithelium (ALI-HAE) cells, have confirmed its anti-RSV activity. frontiersin.orgnih.gov

Fumarprotocetraric acid inhibits the replication of both RSV A and B strains in a dose-dependent manner. frontiersin.org This inhibition is evidenced by a reduction in viral load, decreased levels of RSV nucleic acids, and lower levels of the RSV fusion (RSV-F) protein. frontiersin.orgnih.gov The compound was also observed to inhibit the formation of syncytia, which are large, fused cells characteristic of RSV infection. frontiersin.orgmdpi.com

The antiviral activity of Fumarprotocetraric acid extends beyond RSV. frontiersin.org It has also shown efficacy against other significant respiratory pathogens like human metapneumovirus (HMPV) and human rhinovirus (HRV). frontiersin.orgnih.gov HMPV is a major cause of respiratory tract infections, particularly in young children and the elderly, but currently has no approved vaccines or antiviral drugs. nih.govbiorxiv.org HRV is a common cause of the common cold. frontiersin.org

In vitro experiments demonstrated that Fumarprotocetraric acid could inhibit the replication of both HMPV and HRV. frontiersin.orgfrontiersin.org Real-time RT-PCR results showed a dose-dependent reduction in the nucleic acid levels of the HMPV-N gene in LLC-MK2 cells and the HRV-5'UTR in H1-Hela cells. frontiersin.org This suggests that Fumarprotocetraric acid possesses potential as a broad-spectrum antiviral agent against a range of respiratory viruses. frontiersin.orgnih.gov

| Virus | Cell Line | Observed Inhibitory Effect | Reference |

|---|---|---|---|

| Respiratory Syncytial Virus (RSV) | HEp-2, ALI-HAE | Dose-dependent inhibition of viral load, nucleic acid levels, and RSV-F protein levels; inhibition of syncytia formation. | frontiersin.orgnih.gov |

| Human Metapneumovirus (HMPV) | LLC-MK2 | Dose-dependent inhibition of HMPV-N gene nucleic acid levels. | frontiersin.org |

| Human Rhinovirus (HRV) | H1-Hela | Dose-dependent inhibition of HRV-5'UTR nucleic acid levels and cytopathic effect. | frontiersin.org |

Cytotoxic Activities in Cancer Cell Lines (In Vitro)

Fumarprotocetraric acid, a secondary metabolite predominantly found in lichens, has been the subject of various in vitro studies to determine its potential as an anticancer agent. Research has demonstrated its cytotoxic and antiproliferative effects against several human cancer cell lines. researchgate.netwikipedia.org These biological activities are often attributed to the induction of apoptosis and the inhibition of cellular proliferation. researchgate.netresearchgate.net

Fumarprotocetraric acid has shown notable antiproliferative activity against various cancer cells. researchgate.net For instance, it has been identified as an active cytotoxic compound against colon cancer cell lines. mdpi.com Studies on extracts from Cladonia species, which are rich in fumarprotocetraric acid, have demonstrated significant cytotoxic effects. An investigation into the methanolic extracts of nine Cladonia species revealed cytotoxic activity against A549 (human lung carcinoma) and COLO205 (human colon adenocarcinoma) cell lines. ksu.edu.tr

The mechanism of cytotoxicity often involves the induction of programmed cell death, or apoptosis. researchgate.net Extracts of Cladonia furcata, which contain fumarprotocetraric acid, have been shown to induce apoptosis in breast cancer cells. niscpr.res.in Similarly, methanolic extracts from Cladonia rangiformis and Cladonia convoluta inhibited the proliferation of MCF-7 breast cancer cells and caused apoptosis. cuni.cz The cytotoxic potential of fumarprotocetraric acid against human breast adenocarcinoma cells (MCF-7) has been highlighted, with its antiproliferative activity linked to the induction of apoptosis. researchgate.net Lichen-derived compounds, including fumarprotocetraric acid, are recognized for their ability to trigger cell death through processes like apoptosis, which counters the uncontrolled division of tumor cells. niscpr.res.in

However, it is worth noting that not all studies have observed strong cytotoxic effects. In one study investigating compounds from Cladonia convoluta, fumarprotocetraric acid did not display moderate cytotoxic activity against a panel of cancer cell lines, whereas the co-occurring compound, (-)-usnic acid, did. thieme-connect.com

Table 1: In Vitro Cytotoxic Activities of Fumarprotocetraric Acid and Containing Extracts

| Cancer Cell Line | Test Substance | Observed Effect | Reference |

| Colon Cancer | Fumarprotocetraric acid from Cladonia foliacea | Active against cell lines | mdpi.com |

| A549 (Lung Carcinoma) | Methanol (B129727) extract of Cladonia firma (containing Fumarprotocetraric acid) | Cytotoxic activity | ksu.edu.tr |

| COLO205 (Colon Adenocarcinoma) | Methanol extract of Cladonia firma (containing Fumarprotocetraric acid) | Cytotoxic activity | ksu.edu.tr |

| MCF-7 (Breast Adenocarcinoma) | Methanol extracts of C. rangiformis and C. convoluta | Inhibition of proliferation and induction of apoptosis | cuni.cz |

| MCF-7 (Breast Adenocarcinoma) | Extract containing Fumarprotocetraric acid | Cytotoxic potential via apoptosis induction | researchgate.net |

| MDA-MB-231 (Breast Cancer) | Extract of Cladonia furcata (containing Fumarprotocetraric acid) | Reduced proliferation rate, induced apoptosis | niscpr.res.in |

| L1210, 3LL, DU145, MCF7, K-562, U251 | Purified Fumarprotocetraric acid from Cladonia convoluta | Did not display moderate cytotoxic activity | thieme-connect.com |

Allelopathic and Plant Interaction Studies

Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of chemical compounds into the environment. uni-frankfurt.defrontiersin.org Fumarprotocetraric acid has been investigated for its allelopathic properties, particularly its influence on the germination and growth of other plant species.

Studies on the allelopathic effects of fumarprotocetraric acid have yielded varied results depending on the plant species and concentration tested. In experiments with Allium cepa (onion), purified fumarprotocetraric acid did not show any significant inhibitory or stimulatory effect on the germination rate. uni-frankfurt.deuni-frankfurt.debiotaxa.org However, it did demonstrate a significant stimulatory effect on the length of the radicle (embryonic root) at higher concentrations (726.7 µM and 290.6 µM). uni-frankfurt.deuni-frankfurt.de In contrast, an extract with a high concentration of methyl β-orcinol carboxylate and a low concentration of fumarprotocetraric acid was found to significantly reduce the length of the hypocotyls (embryonic stem). uni-frankfurt.deuni-frankfurt.de

In a study involving Lactuca sativa (lettuce), extracts from Cladonia verticillaris, which contains fumarprotocetraric acid, also showed no influence on the germination of seeds. nih.gov However, these extracts did cause modifications in leaf area and the development of the seedling's hypocotyl and root. nih.gov When tested in isolation, fumarprotocetraric acid was found to increase the leaf area of L. sativa seedlings at all tested concentrations. nih.gov

Table 2: Allelopathic Effects of Fumarprotocetraric Acid on Seed Germination and Seedling Growth

| Target Species | Parameter | Concentration | Observed Effect | Reference |

| Allium cepa (Onion) | Germination Rate | Not specified | No significant influence | uni-frankfurt.deuni-frankfurt.debiotaxa.org |

| Allium cepa (Onion) | Radicle Length | 726.7 µM, 290.6 µM | Significant stimulation | uni-frankfurt.deuni-frankfurt.de |

| Allium cepa (Onion) | Hypocotyl Length | Low (in extract) | Reduction (effect attributed to another compound) | uni-frankfurt.deuni-frankfurt.de |

| Lactuca sativa (Lettuce) | Germination Rate | Not specified | No significant influence | nih.gov |

| Lactuca sativa (Lettuce) | Seedling Development | High concentrations | Influenced development | nih.gov |

| Lactuca sativa (Lettuce) | Leaf Area | All concentrations | Increased | nih.gov |

The ability of fumarprotocetraric acid to influence the development of seedlings at high concentrations suggests its potential as a natural herbicide. nih.gov Allelopathic compounds from lichens are considered a potential source of pesticides. The influence of fumarprotocetraric acid on the development of Lactuca sativa seedlings at high concentrations points towards a possible bioherbicidal application. nih.gov While some lichen-derived compounds, such as usnic acid, have been identified as selective natural herbicides, the research into fumarprotocetraric acid for this purpose is still emerging. jelsciences.com Its demonstrated biological activities, including interactions with other plants, make it a compound of interest for developing new, natural herbicides. biosynth.com

Ecological Roles and Environmental Interactions of Fumarprotocetraric Acid

Anti-Herbivory Defense Mechanisms

Lichens, being slow-growing organisms, have evolved chemical defenses to deter grazing by herbivores. Fumarprotocetraric acid is one such compound that contributes to this protective strategy. biosynth.comresearchgate.net

Fumarprotocetraric acid is believed to act as a deterrent against various herbivores. biosynth.comresearchgate.netresearchgate.net For instance, some studies suggest that lepidopteran larvae avoid consuming the medullary layer of Cladonia species, likely due to the presence of fumarprotocetraric acid in this part of the thallus. unit.no This avoidance behavior highlights the compound's role in protecting the lichen from insect grazing.

While lichens of the genus Cladonia, often referred to as reindeer lichens, are a major food source for reindeer, especially in winter, the direct role of fumarprotocetraric acid in deterring these large herbivores is not definitively established. nsf.gov.lk One experimental study that simulated herbivory by clipping reindeer lichens (Cladonia arbuscula, C. rangiferina, and C. stellaris) did not find a significant increase in the production of fumarprotocetraric acid, and the study did not provide evidence for a herbivore-deterrent role of the studied compounds against reindeer. cambridge.orgresearchgate.net This suggests that while fumarprotocetraric acid is a known defense compound against some invertebrates, its effect on large vertebrate herbivores like reindeer may be more complex or less pronounced.

The defensive efficacy of fumarprotocetraric acid is closely linked to its specific location within the lichen thallus. This compound is primarily concentrated in the medulla, the inner layer of the lichen. researchgate.netunit.nomdpi.com This spatial segregation is a crucial aspect of its defensive strategy.

For example, studies on the grazing patterns of the subantarctic gastropod Notodiscus hookeri on Usnea taylorii have shown that the snail selectively feeds on the superficial cortex of the lichen, leaving the medulla, where fumarprotocetraric acid is located, untouched. mdpi.com Consequently, the compound is not ingested by the herbivore. mdpi.com This selective grazing behavior, influenced by the internal distribution of chemical defenses, allows the lichen to protect its vital medullary layer from consumption. unit.nomdpi.com

This strategic placement of fumarprotocetraric acid in the medulla, rather than the outer cortex, suggests a co-evolutionary adaptation to herbivore feeding strategies, effectively minimizing damage to the lichen.

Adaptation to Abiotic Stress Factors

Fumarprotocetraric acid is instrumental in helping lichens cope with various non-biological environmental challenges, particularly those related to substrate chemistry and pollutants.

A significant ecological role of fumarprotocetraric acid is its contribution to the tolerance of lichens to highly acidic substrates. researchgate.netcdnsciencepub.com Lichens containing this compound are often found in environments with low pH, such as on the bark of coniferous trees and on peat soils. cdnsciencepub.com

The mechanism behind this tolerance is linked to the compound's low first dissociation constant (pKa1 value). researchgate.net This chemical property allows fumarprotocetraric acid to remain in a dissociated state in acidic conditions. researchgate.net In its protonated form, other lichen acids can shuttle protons into the lichen's cells, causing internal damage. researchgate.net By being strongly dissociated, fumarprotocetraric acid helps to prevent this harmful influx of protons, thereby protecting the lichen from the detrimental effects of an acidic environment. researchgate.net The production of this extracellular depsidone (B1213741) is considered a prerequisite for the high acidity tolerance of species like Lecanora conizaeoides. oup.comoup.com

Fumarprotocetraric acid also plays a role in the interaction of lichens with heavy metals and other environmental pollutants. The presence of this and other lichen acids can influence the uptake and tolerance of metals. Some studies suggest that depsidones in the medulla can reduce the absorption of certain metal ions like Mn2+ and Cu2+ at cation exchange sites. cambridge.org

Furthermore, fumarprotocetraric acid has been shown to have a strong binding affinity for Fe3+. uran.ruanu.edu.au This chelating ability can be advantageous for lichens in environments with poor availability of essential metals. researchgate.net However, the role of fumarprotocetraric acid in heavy metal interaction is complex. For example, one study found that the removal of fumarprotocetraric acid from Cladonia cristatella did not significantly reduce the accumulation of certain heavy metals, suggesting that other mechanisms are also at play. core.ac.uk

In addition to heavy metals, fumarprotocetraric acid contributes to tolerance against other stressors like sulfur dioxide (SO2) pollution. Crystals of fumarprotocetraric acid on the thallus surface of lichens such as Lecanora conizaeoides contribute to a superhydrophobic surface. nih.gov This water-repellent quality reduces the amount of time the thallus is wet, thereby limiting the uptake of dissolved SO2, which is toxic to lichens in its aqueous form. nih.gov

Interactions with Microbial Communities in the Lichen Environment

Fumarprotocetraric acid exhibits significant antimicrobial properties, which allows lichens to manage their interactions with the surrounding microbial communities. biosynth.comresearchgate.netfarmaciajournal.com This compound is active against a broad spectrum of bacteria and fungi, including pathogenic species. researchgate.nettandfonline.com

By inhibiting the growth of competing or pathogenic microorganisms in their immediate environment, fumarprotocetraric acid helps to secure the lichen's niche and protect it from disease. biosynth.com For example, extracts containing fumarprotocetraric acid have been shown to inhibit the growth of bacteria such as Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus, as well as fungi like Candida albicans. researchgate.net Studies have also demonstrated its inhibitory effect on pathogenic soil fungi like Fusarium oxysporum and F. avenaceum. utlib.ee

Contribution to Lichen Photosynthetic Regulation and Protection

Research indicates that the concentration of fumarprotocetraric acid can vary in response to environmental light conditions. Studies on certain Cladonia species have shown that thalli growing in sun-exposed microhabitats contain higher concentrations of fumarprotocetraric acid compared to those in shaded locations. d-nb.infouni-mate.hu This correlation suggests an adaptive response, where the fungal partner may increase the production of this compound to help protect the photosynthetic system from high light levels. However, other studies have found that UV-B radiation, a specific component of sunlight, does not induce the synthesis of fumarprotocetraric acid in some reindeer lichens, suggesting its protective role may not be primarily against UV damage, unlike compounds such as usnic acid or melanins. cambridge.orgresearchgate.net

Possible Role in Solar Irradiation Reflection

The mechanisms by which lichen secondary metabolites protect the photobiont from excessive solar radiation are varied, including the absorption and scattering of light. Some compounds located in the lichen's upper cortex are known to screen sunlight through absorptance (e.g., parietin, melanins) or by increasing reflectance (e.g., atranorin). researchgate.net

However, the specific role of fumarprotocetraric acid as a reflective agent is not well-established. As a medullary compound, it is located beneath the algal layer, which makes a primary function of reflecting incoming sunlight away from the photobiont less direct than for cortical substances. One study investigating the protective role of lichen substances against desiccation stress noted that increased thallus reflectance was an unlikely explanation for the observed effects under their experimental conditions. mdpi.com While fumarprotocetraric acid correlates with sun exposure in some species, its protective contribution may be linked to other properties, such as its antioxidant capabilities, rather than direct reflection of solar irradiation. d-nb.infouni-mate.humdpi.com

Interactive Data Table: Fumarprotocetraric Acid Concentration in Sun vs. Shade Thalli

The following table summarizes research findings on the concentration of fumarprotocetraric acid in different lichen species based on their exposure to sunlight.

| Lichen Species | Finding | Microhabitat (Sun vs. Shade) | Significance (p-value) | Reference |

| Cladonia furcata | Higher concentration in sun thalli | Sun > Shade | p = 0.02 | d-nb.info, uni-mate.hu |

| Cladonia foliacea | Higher concentration in sun thalli | Sun > Shade | p = 0.04 | d-nb.info, uni-mate.hu |

| Cladonia magyarica | No significant difference in concentration | Sun ≈ Shade | p = 0.36 | d-nb.info, uni-mate.hu |

Chemotaxonomic Applications and Phylogenetic Significance of Fumarprotocetraric Acid

Fumarprotocetraric Acid as a Chemotaxonomic Marker in Lichen Systematics

The chemical composition of lichens, specifically the profile of secondary metabolites, has long been a fundamental tool for taxonomists. These substances, produced by the fungal partner (mycobiont), are often stable and species-specific, making them reliable markers for classification. mdpi.com Fumarprotocetraric acid is one of the most diagnostically significant of these compounds. bioaustralis.comnih.gov Its detection, typically through spot tests (e.g., a red reaction with paraphenylenediamine, Pd+) and more definitively with thin-layer chromatography (TLC), is a routine procedure in lichen identification. researchgate.netsi.edu

Species Delineation and Identification within Genera (e.g., Cladonia, Cetraria, Usnea, Parmelia)

The presence of fumarprotocetraric acid is a critical diagnostic feature for identifying and separating species within several large and taxonomically challenging lichen genera.

Cladonia : This genus is well-known for its chemical diversity, and fumarprotocetraric acid is a cornerstone for its systematics. bioaustralis.com Many species, such as Cladonia pyxidata, C. chlorophaea, and C. fimbriata, consistently produce this acid. mdpi.comtandfonline.com In the Cladonia chlorophaea complex, the presence of fumarprotocetraric acid distinguishes the nominal species from others like C. grayi, which produces grayanic acid. tandfonline.comwikipedia.org Similarly, in the Cladonia cariosa group, fumarprotocetraric acid is a key marker, though molecular studies have shown that chemical characters alone can be insufficient to delimit species boundaries, highlighting the need for an integrated approach. researchgate.net For instance, Cladonia magyarica was historically considered a chemical strain of C. pyxidata due to the additional presence of atranorin (B1665829) alongside fumarprotocetraric acid. tandfonline.com

Cetraria : In the genus Cetraria, fumarprotocetraric acid is a major secondary metabolite. nih.govwikipedia.org Cetraria islandica (Iceland moss) is a notable example, where fumarprotocetraric acid is a principal component, contributing to its chemical profile along with protolichesterinic and lichesterinic acids. nih.govencyclopedia.pub An identification key for European cetrarioid lichens uses the Pd+ red reaction, indicative of fumarprotocetraric acid, to distinguish C. islandica. researchgate.net

Usnea : While usnic acid is the defining cortical substance for the genus Usnea, medullary chemistry is crucial for species-level identification. smujo.idconicet.gov.ar Fumarprotocetraric acid is found in several species and can be a diagnostic marker. ufrgs.br For example, it is detected in Usnea articulata and certain chemical races of U. rubrotincta. kahaku.go.jp In some South American species, the presence of fumarprotocetraric acid, along with other compounds, helps to define chemical races within a species. conicet.gov.ar

Parmelia : Fumarprotocetraric acid is a less common but taxonomically significant compound in Parmelia. bioaustralis.comsi.edu While many species in the P. omphalodes group are characterized by salazinic acid, some populations of P. pinnatifida have been reported to contain trace amounts of fumarprotocetraric acid. wikipedia.orgresearchgate.net Its presence, even in trace amounts, can be a useful character when considered alongside morphology and other chemical constituents. researchgate.netzobodat.at

Table 1: Presence of Fumarprotocetraric Acid in Selected Lichen Genera

| Genus | Key Species/Group | Role of Fumarprotocetraric Acid | Reference |

|---|---|---|---|

| Cladonia | C. pyxidata, C. chlorophaea, C. foliacea | Primary diagnostic compound for many species; defines chemotypes. | mdpi.comtandfonline.combozok.edu.tr |

| Cetraria | C. islandica | Major medullary substance, used in identification keys (Pd+ red). | researchgate.netnih.gov |

| Usnea | U. articulata, U. rubrotincta (Race 2) | Diagnostic marker for certain species and chemical races. | kahaku.go.jp |

| Parmelia | P. pinnatifida | Reported in trace amounts in some populations, aiding in differentiation. | wikipedia.orgresearchgate.net |

Intraspecific Variation in Fumarprotocetraric Acid Content and its Taxonomic Relevance

Intraspecific chemical variation, where different populations of the same species produce different secondary metabolites, is a well-documented phenomenon in lichens. Fumarprotocetraric acid is often involved in such chemical polymorphism, leading to the designation of "chemotypes" or "chemical races." The taxonomic relevance of this variation is a subject of ongoing research and debate.

In some cases, chemotypes are treated as distinct species, while in others they are considered taxonomically insignificant variations. For example, a study on North American apodetiate Cladonia species found no clear phylogenetic separation between chemical races of C. petrophila with and without fumarprotocetraric acid based on ITS sequence data. researchgate.net This suggests that, in this case, the presence of the acid might not signify a distinct evolutionary lineage. researchgate.net